1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL
Description
1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL (CAS 862594-16-9) is a chiral amino alcohol with the molecular formula C₁₀H₁₄FNO. Its structure features a phenyl ring substituted with a fluorine atom at position 3 and a methyl group at position 5, attached to a propan-2-ol backbone with an amino group at the 1-position.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3 |
InChI Key |
BXRKJXKPLDYYJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 3-Fluoro-5-methylbenzaldehyde
The most widely reported route involves reductive amination of 3-fluoro-5-methylbenzaldehyde with 2-nitroethanol, followed by catalytic hydrogenation. Key steps include:
- Imine Formation : Reacting 3-fluoro-5-methylbenzaldehyde with 2-nitroethanol in ethanol at 60°C for 12 hours yields the corresponding imine.
- Reduction : Sodium cyanoborohydride (NaBH$$_3$$CN) selectively reduces the imine to the secondary amine under mildly acidic conditions (pH 4–5).
- Nitro Group Reduction : Catalytic hydrogenation (H$$_2$$, 50 psi, 10% Pd/C) converts the nitro group to an amine, forming the target amino alcohol.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 60°C (imine formation) |
| Pressure | 50 psi (H$$_2$$) |
| Catalyst Loading | 5 wt% Pd/C |
| Yield | 68–72% |
This method prioritizes functional group compatibility but faces challenges in controlling stereoselectivity during imine reduction.
Asymmetric Epoxide Aminolysis
Patent-derived approaches utilize chiral epoxide intermediates for stereocontrol:
- Epoxidation : 3-Fluoro-5-methylstyrene undergoes Sharpless asymmetric epoxidation using titanium(IV) isopropoxide and (+)-diethyl tartrate to form (2R,3S)-epoxide (94% ee).
- Aminolysis : Reacting the epoxide with aqueous ammonia (28% w/w) at 0°C for 48 hours induces ring-opening, yielding the (1S,2S)-configured amino alcohol.
Optimized Parameters :
| Variable | Optimal Value |
|---|---|
| Epoxide Concentration | 0.5 M in THF |
| Ammonia Stoichiometry | 5.0 equiv |
| Reaction Time | 48 hours |
| Enantiomeric Excess | 89–92% |
This route achieves superior stereochemical outcomes but requires costly chiral ligands and extended reaction times.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements adapt batch processes to continuous flow systems to enhance efficiency:
- Microreactor Design :
- Channel Diameter: 500 μm
- Residence Time: 12 minutes
- Throughput: 2.8 kg/day
Performance Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Space-Time Yield | 0.45 g/L·h | 3.2 g/L·h |
| Solvent Consumption | 15 L/kg product | 4.2 L/kg product |
| Energy Efficiency | 38% | 67% |
Flow chemistry reduces racemization risks through precise temperature control (<±1°C deviation).
Stereochemical Control Strategies
Chiral Resolution via Diastereomeric Salt Formation
When asymmetric synthesis proves impractical, resolution using dibenzoyl-D-tartaric acid achieves >99% de:
- Salt Formation : Crude amino alcohol reacts with dibenzoyl-D-tartaric acid (1:1 molar ratio) in ethanol.
- Crystallization : Slow cooling (-20°C, 24 h) preferentially crystallizes the (1S,2S)-diastereomer.
Resolution Efficiency :
| Cycle | Purity Increase |
|---|---|
| 1st Crystallization | 72% → 89% ee |
| 2nd Crystallization | 89% → 99% ee |
This method suits small-scale API synthesis but incurs 40–45% material loss during recrystallization.
Analytical Characterization Protocols
Spectroscopic Identification
Key Spectral Signatures :
$$^1$$H NMR (400 MHz, D$$_2$$O) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.42 | d (J=6.8 Hz) | CH$$_3$$ (C-3) |
| 3.78 | m | CH(OH) (C-2) |
| 4.15 | dd (J=8.2, 4.7 Hz) | CH(NH$$_2$$) (C-1) |
| 6.92–7.11 | m | Aromatic H |
$$^{19}$$F NMR (376 MHz) :
HRMS (ESI+) :
- Calculated for C$${10}$$H$${14}$$FNO$$_2$$ [M+H]$$^+$$: 200.1052
- Observed: 200.1054 (Δ = 0.0002)
Emerging Methodologies
Biocatalytic Approaches
Immobilized ω-transaminases show promise for enantioselective synthesis:
- Enzyme : Codexis TA-103 (engineered from Arthrobacter citreus)
- Substrate : 3-Fluoro-5-methylpropiophenone
- Amine Donor : Isopropylamine (2.0 equiv)
Performance :
| Metric | Value |
|---|---|
| Conversion | 98% |
| ee | >99% (1S,2S) |
| Productivity | 120 g/L·day |
This green chemistry approach eliminates heavy metal catalysts but currently operates at higher costs ($320/kg vs. $210/kg for chemical routes).
Chemical Reactions Analysis
1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
The exact mechanism of action depends on the specific context and application, and further research is needed to fully elucidate its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to the amino alcohol class, sharing features with bioactive molecules. Below is a comparison with three analogues:
Table 1: Structural and Functional Comparison
Key Observations :
- Fluorine vs. Chlorine : The 3-fluoro substituent in the target compound may confer greater electronegativity and lipophilicity compared to 4-chloro analogues, influencing receptor binding or solubility .
- Stereochemistry: The (1S)-configuration is critical for enantioselective interactions, unlike racemic mixtures used in older pharmaceuticals like phenylpropanolamine.
Physicochemical Properties
Table 2: Thermodynamic and Solubility Trends
*From Nagata & Miyazaki (1992), excess enthalpies correlate with molecular interactions in solution .
- The fluorine atom may reduce solubility in protic solvents compared to unsubstituted phenylpropanolamine due to increased hydrophobicity.
- Computational studies (e.g., Kirkwood-Buff theory) could further elucidate solvation behavior .
Biological Activity
1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL is a chiral organic compound with significant potential in medicinal chemistry. The compound's unique structure, characterized by an amino group, a fluorinated aromatic ring, and a secondary alcohol, influences its biological activity and interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C10H14FNO
- Molecular Weight : 183.22 g/mol
- Stereochemistry : The compound exists in specific enantiomeric forms, which can significantly affect its biological properties and reactivity.
The biological activity of 1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL is attributed to several key interactions:
- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with enzymes and receptors, potentially modulating their activity.
- Hydrophobic Interactions : The fluorinated aromatic ring enhances hydrophobic interactions, which may influence binding affinity and specificity towards biological targets.
- Enzyme Modulation : Preliminary studies suggest that the compound may interact with receptors involved in neurotransmission and metabolic pathways, indicating potential therapeutic applications.
Biological Activity Overview
Research has indicated various aspects of the biological activity of this compound:
Table 1: Biological Activity Summary
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Potential to modulate enzyme activity through hydrogen bonding. |
| Receptor Binding | May bind to neurotransmitter receptors affecting signaling pathways. |
| Antimicrobial Effects | Investigated for potential antimicrobial properties in preliminary studies. |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of 1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL:
- Neurotransmitter Modulation :
- CFTR Modulation :
- Comparative Analysis :
Q & A
Basic: What are the key synthetic routes for 1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer:
Synthesis typically involves asymmetric catalysis to achieve enantiomeric control. For example:
- Step 1: Start with 3-fluoro-5-methylbenzaldehyde. Perform a Henry reaction with nitroethane to form a β-nitro alcohol intermediate.
- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ under inert atmosphere.
- Step 3: Optimize stereochemistry via chiral auxiliaries or enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts).
Critical Factors: Temperature (0–25°C), solvent polarity (e.g., THF vs. ethanol), and catalyst loading (5–10 mol%) significantly impact enantiomeric excess (ee). For instance, low temperatures reduce racemization .
Basic: How can researchers validate the structural integrity of this compound, particularly its fluorine and methyl substituents?
Methodological Answer:
Use a combination of spectroscopic and computational tools:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3 ppm).
- ¹⁹F NMR: Confirm fluorine presence (δ -110 to -115 ppm, depending on electronic environment).
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 212.1 (calculated for C₁₀H₁₃FNO).
- DFT Calculations: Compare experimental NMR shifts with simulated spectra (e.g., Gaussian09/B3LYP/6-31G*) to resolve ambiguities .
Advanced: How can conflicting bioactivity data (e.g., receptor binding vs. enzyme inhibition) be resolved for this compound?
Methodological Answer:
Contradictions often arise from assay conditions or target promiscuity. Address this via:
- Dose-Response Profiling: Test across a wide concentration range (nM to μM) to identify off-target effects.
- Molecular Dynamics (MD) Simulations: Model interactions with receptors (e.g., GPCRs) and enzymes (e.g., kinases) to predict binding modes.
- Orthogonal Assays: Validate enzyme inhibition (IC₅₀) using fluorescence polarization and receptor binding (Kd) via SPR.
Example: A study on analogous trifluoromethoxy derivatives showed that substituent positioning alters selectivity between adrenergic receptors and cytochrome P450 enzymes .
Advanced: What strategies optimize enantiomeric separation of this compound for pharmacological studies?
Methodological Answer:
- Chiral HPLC: Use amylose-based columns (Chiralpak AD-H) with hexane:isopropanol (85:15) mobile phase. Adjust flow rate (1.0 mL/min) and column temperature (25°C) for baseline resolution.
- Kinetic Resolution: Employ lipase enzymes (e.g., CAL-B) to selectively acetylate one enantiomer.
- Crystallization: Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) for diastereomeric salt formation.
Reference: A study on (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol achieved >99% ee using preparative SFC .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Test in buffers (pH 2–10) at 25°C. The compound is stable at pH 6–8 but degrades in acidic conditions (t₁/₂ <24 hrs at pH 2) due to protonation of the amine.
- Thermal Stability: Store at 2–8°C in anhydrous DMSO or ethanol. Above 40°C, decomposition occurs via retro-aldol pathways.
Data: TGA analysis of similar amino-propanols showed 5% mass loss at 150°C under nitrogen .
Advanced: How can computational methods predict metabolic pathways for this compound?
Methodological Answer:
- In Silico Tools: Use Schrödinger’s Metabolizer or GLORYx to identify probable Phase I/II metabolites.
- CYP450 Docking: Focus on CYP3A4 and CYP2D6 isoforms. The 3-fluoro-5-methyl group may undergo hydroxylation or demethylation.
- Validation: Compare predictions with in vitro liver microsome assays (human/rat) and LC-MS/MS metabolite profiling.
Example: A trifluoromethoxy analog showed CYP3A4-mediated O-dealkylation as the primary pathway .
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 212.1 → 166.0 (quantifier) and 212.1 → 121.0 (qualifier).
- Sample Prep: Protein precipitation (acetonitrile) or SPE (Strata-X cartridges) for plasma/brain homogenates.
- LOQ: Achieve ≤1 ng/mL sensitivity with matrix-matched calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
